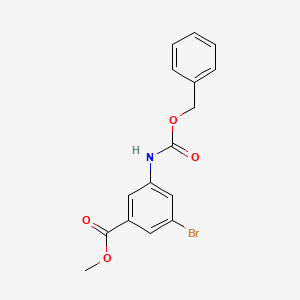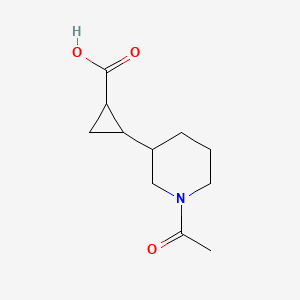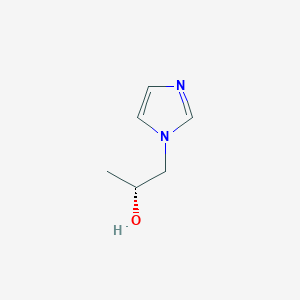
(R)-1-(1H-Imidazol-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-(1H-imidazol-1-yl)propan-2-ol is a chiral compound featuring an imidazole ring attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1H-imidazol-1-yl)propan-2-ol typically involves the reaction of an imidazole derivative with a suitable chiral epoxide or halohydrin. Common reagents include imidazole, epichlorohydrin, and chiral catalysts. The reaction conditions often involve mild temperatures and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2R)-1-(1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the imidazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of N-substituted imidazole derivatives.
科学的研究の応用
(2R)-1-(1H-imidazol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-1-(1H-imidazol-1-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
(2S)-1-(1H-imidazol-1-yl)propan-2-ol: The enantiomer of the compound with potentially different biological activity.
1-(1H-imidazol-1-yl)ethanol: A similar compound with a shorter carbon chain.
1-(1H-imidazol-1-yl)propan-1-ol: A positional isomer with the hydroxyl group on the first carbon.
Uniqueness
(2R)-1-(1H-imidazol-1-yl)propan-2-ol is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomers and isomers.
特性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC名 |
(2R)-1-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C6H10N2O/c1-6(9)4-8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3/t6-/m1/s1 |
InChIキー |
WCDFMPVITAWTGR-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](CN1C=CN=C1)O |
正規SMILES |
CC(CN1C=CN=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


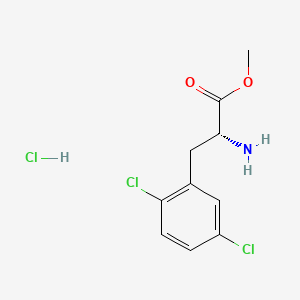


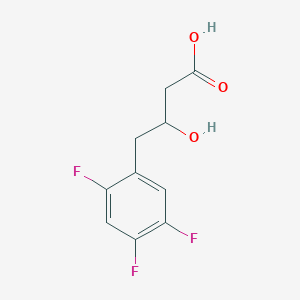
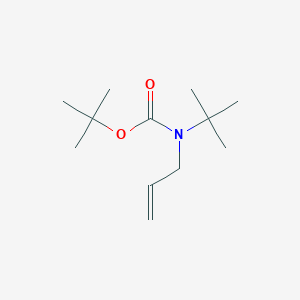
![N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride](/img/structure/B13491655.png)
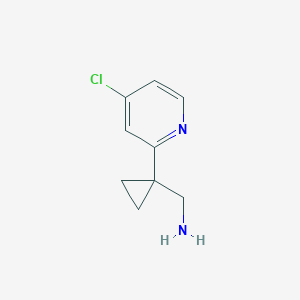
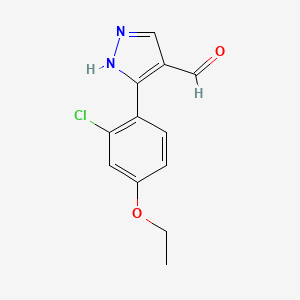
![2,2-Dimethoxy-6-azaspiro[3.5]nonane](/img/structure/B13491670.png)



